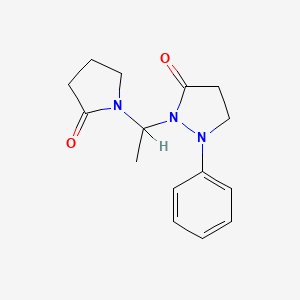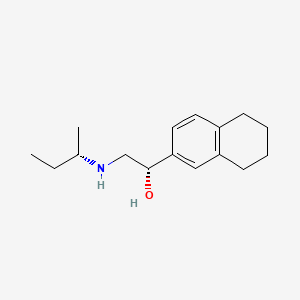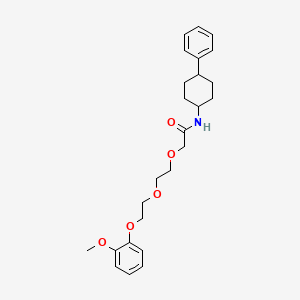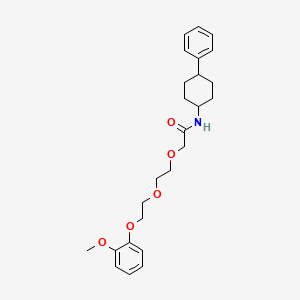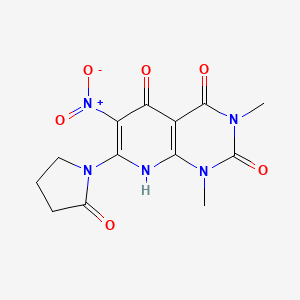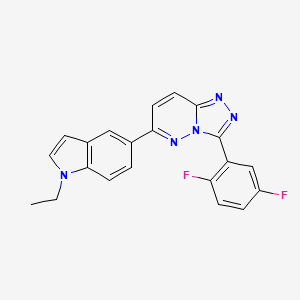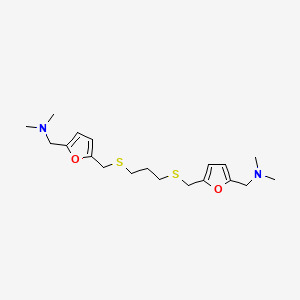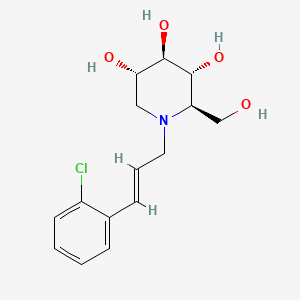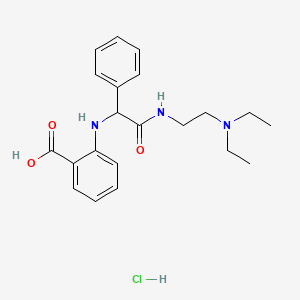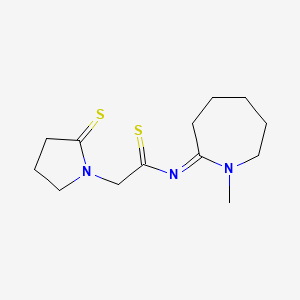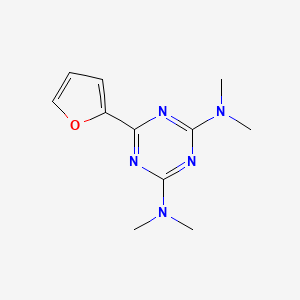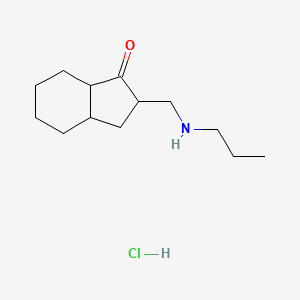
2-((Propylamino)methyl)hexahydro-1-indanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Propylamino)methyl)hexahydro-1-indanone hydrochloride is a synthetic organic compound that belongs to the class of indanone derivatives. These compounds are known for their diverse applications in medicinal chemistry, organic synthesis, and material science. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Propylamino)methyl)hexahydro-1-indanone hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of hexahydro-1-indanone.
Amination: The hexahydro-1-indanone undergoes amination with propylamine under controlled conditions to form 2-((Propylamino)methyl)hexahydro-1-indanone.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods often employ large-scale batch reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-((Propylamino)methyl)hexahydro-1-indanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted indanones, alcohols, and carboxylic acids, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
2-((Propylamino)methyl)hexahydro-1-indanone hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-((Propylamino)methyl)hexahydro-1-indanone hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indanone: A closely related compound with similar structural features but different functional groups.
Indane-1,3-dione: Another related compound known for its applications in organic synthesis and medicinal chemistry.
Uniqueness
2-((Propylamino)methyl)hexahydro-1-indanone hydrochloride is unique due to its specific amination and hydrochloride salt form, which enhance its solubility and reactivity. This makes it particularly useful in applications where solubility and reactivity are critical factors.
Propriétés
Numéro CAS |
88364-35-6 |
|---|---|
Formule moléculaire |
C13H24ClNO |
Poids moléculaire |
245.79 g/mol |
Nom IUPAC |
2-(propylaminomethyl)-2,3,3a,4,5,6,7,7a-octahydroinden-1-one;hydrochloride |
InChI |
InChI=1S/C13H23NO.ClH/c1-2-7-14-9-11-8-10-5-3-4-6-12(10)13(11)15;/h10-12,14H,2-9H2,1H3;1H |
Clé InChI |
IMMUTQKPSXYPIF-UHFFFAOYSA-N |
SMILES canonique |
CCCNCC1CC2CCCCC2C1=O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


